This compound is classified under the category of amino acids and derivatives, specifically as a pyrrolidine derivative. It is often studied for its potential biological activities and applications in drug development. The compound is identified by its CAS number 1174020-29-1 and has a molecular formula of C₉H₁₈N₂O₃, with a molecular weight of approximately 202.26 g/mol .
The synthesis of tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate features:
The stereochemistry at positions 3 and 4 (denoted as R and S) is crucial for its biological activity, affecting how it interacts with biological targets .
Tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate participates in various chemical reactions:
These reactions are influenced by the steric and electronic properties imparted by the tert-butyl group and hydroxypyrrolidine structure .
The mechanism of action for tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate involves interactions with biological molecules:
These interactions may modulate enzyme activity or influence biochemical pathways, making this compound a subject of interest in pharmacological studies .
Key physical and chemical properties include:
These properties are essential for understanding how the compound behaves under various conditions during synthesis and application .
Tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate has several scientific applications:
Its unique structural features make it valuable in both academic research and industrial applications .
Chiral pyrrolidine derivatives represent a cornerstone of rational drug design, combining three-dimensional structural diversity with precise stereochemical control. Among these, tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate exemplifies a privileged synthetic intermediate with demonstrated utility across therapeutic domains. Its significance stems from the pyrrolidine ring's inherent physicochemical advantages – including sp³-hybridization, pseudorotation capability, and stereogenic centers – which enable optimal target engagement. Compared to planar scaffolds, this saturated 5-membered heterocycle offers enhanced control over solubility, lipophilicity, and stereoelectronic properties, making it indispensable for addressing complex disease targets [3].
The tert-butoxycarbonyl (Boc) group serves as a critical protecting strategy for this scaffold, enabling selective functionalization during multi-step syntheses. Di-tert-butyl dicarbonate (Boc₂O) is typically employed for amine protection under mild conditions, often using bases like sodium hydroxide or tetramethylammonium hydroxide (TMAH) to facilitate reaction efficiency [4] [5]. The Boc group's orthogonal stability allows sequential deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without compromising other sensitive functional groups [4]. This versatility is evidenced by commercial availability of the compound at >97% purity (e.g., AChemBlock Cat ID: L13357, Synthonix B22057), with pricing reflecting synthetic complexity ($140/100mg to $1,660/50g) [2] [7].
Table 1: Commercial Stereoisomeric Variants of Protected 3-Amino-4-hydroxypyrrolidine
Stereochemistry | CAS Number | Purity | Supplier | Molecular Weight |
---|---|---|---|---|
(3R,4S) | 1174020-29-1 | 97% | AChemBlock | 202.26 g/mol |
(3R,4R) | 148214-90-8 | 95% | AiFChem | 202.25 g/mol |
(3S,4S) | 190792-74-6 | 97% | Synthonix | 202.25 g/mol |
The (3R,4S) relative configuration confers distinct pharmacological advantages through precise spatial orientation of functional groups. The cis-relationship between C3-amino and C4-hydroxy groups creates a hydrogen-bonding pharmacophore that enhances target binding affinity and selectivity. This stereochemistry influences the ring's pseudorotation profile, enabling adaptive conformations that optimize protein-ligand interactions [3]. Molecular docking studies reveal that the (3R,4S) enantiomer exhibits superior binding energy toward chiral biological targets (e.g., enzymes, GPCRs) compared to its diastereomers or racemic mixtures [10]. This specificity aligns with FDA guidelines requiring stereochemical characterization, as biological activity, metabolism, and toxicity profiles are often enantiomer-dependent [3]. The scaffold's presence in FDA-approved drugs (e.g., antibiotics, CNS agents) underscores the therapeutic relevance of this specific configuration [3].
Pyrrolidine carboxylates offer distinct advantages over piperidine analogs in drug optimization campaigns. Three critical differentiators emerge:
Ring Geometry and Conformational Flexibility: Pyrrolidine's smaller ring size (5-membered vs. 6-membered piperidine) reduces conformational entropy while maintaining torsional flexibility via pseudorotation. This enables efficient exploration of pharmacophore space with lower entropic penalties upon target binding [3].
Polarity and Solubility Profiles: Pyrrolidine derivatives exhibit significantly enhanced aqueous solubility compared to piperidines, as quantified by computed LogS values (pyrrolidine: 0.854 vs. piperidine: -0.42). This arises from:
Table 2: Physicochemical Comparison of Saturated Nitrogen Heterocycles
Parameter | Pyrrolidine | Piperidine | Impact on Drug Properties |
---|---|---|---|
LogP | 0.459 | 1.17 | Reduced metabolic clearance, improved permeability |
Calculated LogS | 0.854 | -0.42 | Enhanced aqueous solubility |
PSA (Ų) | 16.464 | ~12.0 | Improved tissue distribution |
Ring Conformation | Envelope twist | Chair-boat | Adaptive target binding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0